RmtA Inhibitory Potency: Head-to-Head Comparison of Oxan-4-one vs. N-Methylpiperidone and Thiopyranone Spacer Isosteres
Compound 4j (oxan-4-one spacer, IC50 = 29 µM against Aspergillus nidulans RmtA) is 1.34-fold more potent than its direct N-methylpiperidone analogue 4f (IC50 = 39 µM) and 1.55-fold more potent than its thiopyranone analogue 4l (IC50 = 45 µM). All three compounds bear identical 3,5-dibromo-4-hydroxyphenyl substituents, isolating the spacer heteroatom as the sole variable [1].
| Evidence Dimension | RmtA inhibitory potency (IC50, µM) |
|---|---|
| Target Compound Data | IC50 = 29 µM (compound 4j, oxan-4-one spacer) |
| Comparator Or Baseline | Compound 4f (NCH3 spacer): IC50 = 39 µM; Compound 4l (S spacer): IC50 = 45 µM |
| Quantified Difference | 4j is 1.34-fold more potent than 4f; 1.55-fold more potent than 4l |
| Conditions | Aspergillus nidulans RmtA enzymatic assay at ~100 µM fixed dose screening followed by IC50 determination (Mai et al., J. Med. Chem. 2008, Table 1) |
Why This Matters
For researchers procuring an epi-ML with maximal RmtA engagement at the lowest concentration, the oxan-4-one scaffold provides a quantifiable potency advantage over the closest commercially available spacer variants.
- [1] Mai, A.; Cheng, D.; Bedford, M.T.; Valente, S.; Nebbioso, A.; Perrone, A.; Brosch, G.; Sbardella, G.; De Bellis, F.; Miceli, M.; Altucci, L. Epigenetic Multiple Ligands: Mixed Histone/Protein Methyltransferase, Acetyltransferase, and Class III Deacetylase (Sirtuin) Inhibitors. J. Med. Chem. 2008, 51, 2279–2290. Table 1. View Source
